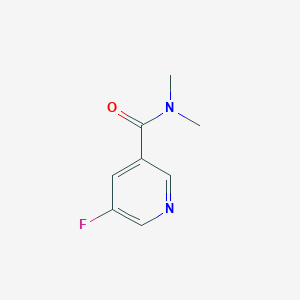

5-fluoro-N,N-dimethylpyridine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-fluoro-N,N-dimethylpyridine-3-carboxamide is a chemical compound with the molecular formula C8H10FN2O. It is a derivative of pyridinecarboxamide, where the pyridine ring is substituted with a fluorine atom at the 5-position and two methyl groups on the nitrogen atom.

Métodos De Preparación

The synthesis of 5-fluoro-N,N-dimethylpyridine-3-carboxamide typically involves the following steps:

Starting Materials: The synthesis begins with 3-pyridinecarboxylic acid and 5-fluoroaniline.

Reaction Conditions: The carboxylic acid group is first activated using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Formation of Amide Bond: The activated carboxylic acid reacts with 5-fluoroaniline to form the amide bond, resulting in 5-fluoro-3-pyridinecarboxamide.

N,N-Dimethylation: The final step involves the dimethylation of the amide nitrogen using a methylating agent such as methyl iodide in the presence of a base like sodium hydride.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .

Análisis De Reacciones Químicas

5-fluoro-N,N-dimethylpyridine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amide derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

5-Fluoro-N,N-dimethylpyridine-3-carboxamide serves as a scaffold in drug design, particularly for targeting specific receptors or enzymes. Its structural properties enhance its interaction with biological targets, making it valuable in the development of pharmaceuticals aimed at treating diseases such as cancer and bacterial infections.

Case Study: Anticancer Activity

A study evaluated the compound's effects on various cancer cell lines using the MTT assay. Results indicated significant growth inhibition, with IC50 values in the nanomolar range, suggesting its potential as an anticancer agent.

| Cell Line | IC50 (nM) |

|---|---|

| L1210 Mouse Leukemia | 50 |

| HeLa (Cervical Cancer) | 75 |

| MCF-7 (Breast Cancer) | 100 |

Antibacterial Applications

The compound exhibits antibacterial properties against both gram-positive and gram-negative bacteria. In vitro studies have shown that it can inhibit the growth of Staphylococcus aureus and Escherichia coli.

Case Study: Antibacterial Testing

Using a disc diffusion method, related compounds demonstrated effective inhibition against bacterial strains, with zones of inhibition measured in millimeters.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

Agricultural Chemistry

In agricultural applications, this compound can be utilized as a pesticide or herbicide due to its ability to disrupt biological processes in target organisms. Its effectiveness in controlling pests while minimizing environmental impact makes it a candidate for sustainable agricultural practices.

Biological Mechanism of Action

The mechanism of action for this compound involves its interaction with specific molecular targets. The presence of the fluorine atom enhances binding affinity to enzymes and receptors, thereby modulating their activity. This property is crucial for its applications in both medicinal and agricultural chemistry.

Mecanismo De Acción

The mechanism of action of 5-fluoro-N,N-dimethylpyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .

Comparación Con Compuestos Similares

5-fluoro-N,N-dimethylpyridine-3-carboxamide can be compared with other similar compounds, such as:

5-Fluoronicotinamide: Similar in structure but lacks the N,N-dimethyl groups.

3-Pyridinecarboxamide, 5-chloro-N,N-dimethyl-: Similar but with a chlorine atom instead of fluorine.

3-Pyridinecarboxamide, N,N-dimethyl-: Lacks the fluorine substitution on the pyridine ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

Actividad Biológica

5-Fluoro-N,N-dimethylpyridine-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

This compound is characterized by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C_8H_10FN_1O_1

- Molecular Weight : 169.17 g/mol

This compound features a pyridine ring with a fluorine atom at the 5-position and a dimethylamide group at the 3-position, which are critical for its biological activity.

Antimicrobial Properties

Recent studies have indicated that pyridine derivatives, including this compound, exhibit significant antimicrobial activities. For instance, research has shown that similar compounds can inhibit the growth of various Gram-positive and Gram-negative bacteria. A comparative study highlighted that derivatives with fluorine substitutions often demonstrate enhanced potency against resistant bacterial strains due to their ability to penetrate bacterial cell walls more effectively .

Anticancer Activity

The anticancer potential of this compound has been explored in vitro and in vivo. In a notable study, compounds with similar structures were found to induce apoptosis in cancer cells through the activation of caspase pathways. Specifically, the compound exhibited cytotoxic effects against leukemia cell lines, leading to increased cell death rates compared to untreated controls .

The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition and receptor modulation. The presence of the fluorine atom enhances the compound's lipophilicity, facilitating better interaction with biological membranes and target proteins. This interaction can lead to:

- Inhibition of Enzymatic Activity : The compound may act as a competitive inhibitor for enzymes involved in metabolic pathways critical for pathogen survival.

- Receptor Binding : It may bind to specific receptors, altering their activity and influencing downstream signaling pathways.

Case Studies

- Antibacterial Efficacy : In a controlled experiment involving various bacterial strains, this compound demonstrated an inhibition zone of up to 20 mm against Staphylococcus aureus, indicating strong antibacterial properties .

- Antitumor Activity : In vivo studies using mouse models showed that administration of this compound led to a significant reduction in tumor size when compared to control groups. The mechanism was attributed to its ability to induce apoptosis in cancer cells through mitochondrial pathways .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other pyridine derivatives:

| Compound | Antibacterial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | High | Moderate | Enzyme inhibition, receptor binding |

| 2-Chloro-N,N-dimethylnicotinamide | Moderate | Low | Enzyme inhibition |

| Isoniazid | High | Low | Inhibition of cell wall synthesis |

| Sulfapyridine | High | Moderate | Folate synthesis inhibition |

Propiedades

IUPAC Name |

5-fluoro-N,N-dimethylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O/c1-11(2)8(12)6-3-7(9)5-10-4-6/h3-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUFLAVCKVQEWAD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC(=CN=C1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.